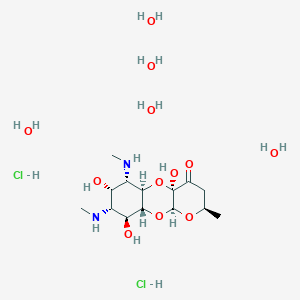
Rispéridone-d4
Vue d'ensemble
Description
La rispéridone-d4 est une forme deutérée de la rispéridone, un antipsychotique atypique utilisé principalement pour traiter la schizophrénie et le trouble bipolaire. Les atomes de deutérium dans la this compound remplacent quatre atomes d'hydrogène, ce qui peut être utile dans les études pharmacocinétiques comme étalon interne pour la quantification de la rispéridone .
Applications De Recherche Scientifique
La rispéridone-d4 est largement utilisée en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine. Ses applications comprennent :
Études pharmacocinétiques : Utilisée comme étalon interne pour quantifier les taux de rispéridone dans les échantillons biologiques.
Études métaboliques : Aide à comprendre les voies métaboliques de la rispéridone.
Développement de médicaments : Aide au développement de nouveaux médicaments antipsychotiques en fournissant des informations sur la pharmacocinétique et la pharmacodynamique de la rispéridone
Mécanisme d'action
La this compound exerce ses effets en inhibant la liaison de la sérotonine et de la dopamine à leurs récepteurs respectifs. Cela conduit à une neurotransmission modifiée et à des effets en aval sur la fonction neuronale. Plus précisément, la this compound se lie avec une forte affinité aux récepteurs de la sérotonine 5-HT2A et aux récepteurs de la dopamine D2, réduisant l'hyperactivité dans les voies mésolimbiques et méso-corticales centrales .
Mécanisme D'action
Target of Action
Risperidone-d4, like its parent compound Risperidone, primarily targets dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . These receptors play crucial roles in various neurological and psychological processes. The D2 receptors are involved in motor control, reward, and reinforcement, while the 5-HT2A receptors are implicated in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
Risperidone-d4 acts as an antagonist at both dopaminergic D2 and serotonergic 5-HT2A receptors . This means it binds to these receptors and inhibits their activity, thereby modulating neurotransmission. Risperidone-d4’s binding affinity to 5-HT2A receptors is approximately 10-20 times greater than its binding affinity to D2 receptors . This unique mode of action results in altered neurotransmission and downstream effects on neuronal function .
Biochemical Pathways
Risperidone-d4’s antagonistic action on D2 and 5-HT2A receptors affects several biochemical pathways. It normalizes increased inflammatory parameters and restores anti-inflammatory pathways in a model of neuroinflammation . It also impacts the mTOR pathway . The modulation of these pathways can lead to changes in cellular functions and behaviors, contributing to the therapeutic effects of Risperidone-d4.
Pharmacokinetics
The pharmacokinetics of Risperidone-d4, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be similar to those of Risperidone . Risperidone is primarily metabolized by the CYP2D6 enzymatic pathway into its major active metabolite, 9-hydroxyrisperidone . The plasma levels of Risperidone can vary greatly among individuals, and this variability is associated with the CYP2D6 phenotypes .
Result of Action
The molecular and cellular effects of Risperidone-d4’s action are primarily due to its inhibitory effects on D2 and 5-HT2A receptors. This leads to a reduction in overactivity of central mesolimbic pathways and mesocortical pathways, which are thought to be involved in conditions such as schizophrenia and bipolar disorder . The inhibition of these receptors can result in significant changes in neuronal function and behavior .
Action Environment
Environmental factors, particularly genetic variations, can influence the action, efficacy, and stability of Risperidone-d4. For instance, genetic polymorphisms in the CYP2D6 gene can affect the metabolism of Risperidone, thereby influencing its plasma levels and therapeutic effects . Understanding these factors can help optimize treatment strategies and improve patient outcomes.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Risperidone-d4 interacts with various enzymes and proteins. It binds to dopamine D2 receptors and the serotonin (5-HT) receptor subtype 5-HT2A . It also binds to dopamine D4, α1- and α2-adrenergic, 5-HT1C, 5-HT1D, and histamine H1 receptors . These interactions play a crucial role in its function as an antipsychotic agent.
Cellular Effects
Risperidone-d4 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its binding to various receptors can alter the signaling pathways within the cell, influencing the cell’s function and behavior .
Molecular Mechanism
The mechanism of action of Risperidone-d4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to various receptors, Risperidone-d4 can inhibit or activate certain enzymes, leading to changes in the cell’s gene expression .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la rispéridone-d4 implique l'incorporation d'atomes de deutérium dans la molécule de rispéridone. Une méthode courante consiste à commencer par des précurseurs deutérés. Par exemple, le chlorhydrate de 6-fluoro-3-(4-pipéridinyl)-1,2-benzisoxazole peut être mis à réagir avec la 3-(2-chloroéthyl)-2-méthyl, 6,7,8,9-tétrahydro-4H-pyrido[1,2-a]pyrimidin-4-one dans une solution ou une suspension aqueuse basique respectueuse de l'environnement . La réaction est généralement effectuée sous reflux pour obtenir de la rispéridone brute, qui est ensuite purifiée.
Méthodes de production industrielle
La production industrielle de la this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle précis des conditions de réaction, notamment la température, le pH et la composition du solvant, afin de garantir un rendement élevé et une grande pureté. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour confirmer l'incorporation d'atomes de deutérium et l'absence d'impuretés .
Analyse Des Réactions Chimiques
Types de réactions
La rispéridone-d4, comme la rispéridone, peut subir diverses réactions chimiques, notamment :
Oxydation : La rispéridone peut être oxydée pour former son métabolite actif, la 9-hydroxy-rispéridone.
Réduction : Les réactions de réduction sont moins fréquentes, mais peuvent se produire dans des conditions spécifiques.
Substitution : L'halogénation et d'autres réactions de substitution peuvent modifier le cycle benzisoxazole.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des agents halogénants comme le chlore ou le brome peuvent être utilisés dans des conditions contrôlées.
Principaux produits formés
Oxydation : 9-hydroxy-rispéridone
Réduction : Formes réduites de la rispéridone
Substitution : Dérivés halogénés de la rispéridone
Comparaison Avec Des Composés Similaires
Composés similaires
Rispéridone : La forme non deutérée de la rispéridone.
Paliperidone : Le principal métabolite actif de la rispéridone.
Clozapine : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs différent.
Halopéridol : Un antipsychotique typique avec une affinité plus élevée pour les récepteurs de la dopamine D2
Unicité
La rispéridone-d4 est unique en raison de l'incorporation d'atomes de deutérium, ce qui la rend particulièrement utile dans les études pharmacocinétiques. Les atomes de deutérium offrent une différence de masse distincte qui permet une quantification précise par spectrométrie de masse. Cette caractéristique n'est pas présente dans la rispéridone non deutérée ni dans d'autres composés similaires .
Propriétés
IUPAC Name |
2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPZEAPATHNIPO-RIEWMPPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649398 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-76-9 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020719-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Risperidone-d4 used in the analysis of Risperidone in human plasma?
A1: Risperidone-d4 serves as an internal standard in the liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) method described in the study []. Internal standards are crucial in analytical chemistry, particularly in quantitative analysis, for several reasons:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















